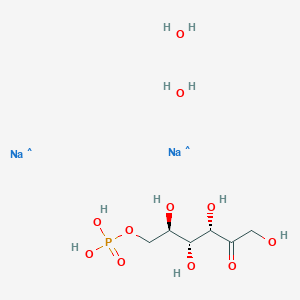

6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate

Description

Properties

InChI |

InChI=1S/C6H13O9P.Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;1H2/t4-,5-,6-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPJQBAFVAJVRW-CCXTYWFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918149-30-1 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt, hydrate (1:2:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918149-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNaOP

- Molecular Weight : 304.10 g/mol

- CAS Number : 26177-86-6

- Solubility : Soluble in water

Glycolysis and Metabolic Studies

D-fructose 6-phosphate is a crucial intermediate in the glycolytic pathway. It plays a pivotal role in the conversion of glucose to pyruvate, which is essential for cellular respiration and energy production. Researchers utilize this compound to study metabolic pathways and enzyme kinetics, particularly focusing on:

- Enzyme Activity : It serves as a substrate for various enzymes involved in glycolysis and gluconeogenesis.

- Regulatory Mechanisms : Investigating how it influences the activity of phosphofructokinase, a key regulatory enzyme in glycolysis.

| Application | Description |

|---|---|

| Enzyme Kinetics | Study of enzyme interactions with substrates. |

| Metabolic Pathways | Understanding glucose metabolism and energy production. |

Biochemical Research

In biochemical studies, D-fructose 6-phosphate disodium salt is often used to investigate:

- Cell Signaling : Its role in signaling pathways related to insulin sensitivity and glucose uptake.

- Metabolomics : Analysis of metabolic profiles in various biological samples to understand disease mechanisms.

Food Science

In food technology, this compound is explored for its potential as a food additive:

- Sweetening Agent : Due to its sweetness profile, it can be used in low-calorie food formulations.

- Preservative Properties : Its ability to inhibit microbial growth makes it a candidate for extending shelf life.

| Application | Description |

|---|---|

| Sweetening Agent | Used in low-calorie and diabetic-friendly foods. |

| Preservative Properties | Inhibits microbial growth in food products. |

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of D-fructose 6-phosphate disodium salt:

Cardiovascular Health

Research indicates that this compound may enhance anaerobic glycolysis, leading to increased adenosine triphosphate (ATP) production under ischemic conditions. This property suggests its use in:

- Ischemic Heart Disease : Potential treatment strategies for conditions like angina or myocardial infarction by improving energy metabolism.

Cancer Research

Preliminary studies suggest that manipulating fructose metabolism could influence cancer cell proliferation. The compound's role as a metabolic intermediate may provide insights into:

- Targeting Tumor Metabolism : Investigating how altering fructose metabolism affects tumor growth and survival.

| Therapeutic Area | Potential Application |

|---|---|

| Cardiovascular Health | Treatment for ischemic heart conditions. |

| Cancer Research | Targeting tumor metabolism through fructose pathways. |

Metabolic Syndrome

A study demonstrated that supplementation with D-fructose 6-phosphate improved glucose tolerance and insulin sensitivity in animal models of metabolic syndrome. This suggests its potential utility in managing diabetes and related disorders.

Ischemia Models

In animal studies simulating ischemic conditions, administration of D-fructose 6-phosphate led to improved cardiac function and reduced tissue damage, highlighting its protective effects on heart tissue during ischemia.

Mechanism of Action

The compound exerts its effects through its interaction with enzymes and metabolic pathways. It acts as a substrate for enzymes involved in glycolysis, leading to the production of energy. The molecular targets include enzymes like hexokinase and phosphofructokinase, which are crucial in the glycolytic pathway.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Disodium 6-O-phosphonato-D-fructose dihydrate

- CAS Number : 26177-86-6

- Molecular Formula : C₆H₁₁Na₂O₉P·2H₂O

- Synonyms: D-Fructose 6-phosphate disodium salt hydrate, Neuberg ester .

Properties :

- Purity : >98% (commercial grade)

- Solubility : Highly soluble in water .

- Role in Metabolism : Key intermediate in glycolysis and gluconeogenesis, serving as a substrate for enzymes like phosphofructokinase and fructose-6-phosphate aldolase .

Structural and Functional Analogues

Table 1: Key Comparisons

Detailed Analysis

(1) D-Fructose 1,6-Bisphosphate Trisodium Salt

- Structural Difference : Contains two phosphate groups (C1 and C6) vs. one phosphate (C6) in the target compound.

- Functional Impact : Acts as a critical allosteric activator of phosphofructokinase in glycolysis, unlike D-fructose 6-phosphate, which is its precursor .

- Research Findings: In cellulose/HA nanocomposites, D-fructose 1,6-bisphosphate produces pseudo-spherical HA particles, whereas D-fructose 6-phosphate generates nanorods .

(2) D-Fructose 6-Phosphate Dipotassium Salt

- Counterion Effect : Potassium ions may alter enzyme-binding kinetics compared to sodium salts. For example, potassium salts are preferred in plant biochemistry studies due to compatibility with chloroplast assays .

- Thermodynamic Stability : Higher hygroscopicity in sodium salts (due to dihydrate form) enhances stability in aqueous solutions compared to anhydrous dipotassium salts .

(3) D-Glucose-6-Phosphate Disodium Salt

- Isomerism : Structural isomer of D-fructose 6-phosphate, with the phosphate group on C6 of glucose instead of fructose.

- Metabolic Divergence : Enters the pentose phosphate pathway to produce NADPH and ribose-5-phosphate, unlike fructose 6-phosphate, which progresses through glycolysis .

(4) D-Fructose 1-Phosphate Sodium Salt

- Pathway Specificity: Accumulates in hereditary fructose intolerance due to aldolase B deficiency. Used diagnostically to study metabolic disorders .

- Enzymatic Selectivity: Not recognized by phosphofructokinase, highlighting the critical role of phosphate positioning in enzyme specificity .

Biological Activity

6-(Dihydrogen phosphate) D-fructose, disodium salt, dihydrate, commonly referred to as D-fructose-6-phosphate disodium salt, is an important glycolytic intermediate. It plays a significant role in various metabolic pathways, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and implications in health and disease.

- Molecular Formula : C₆H₁₁Na₂O₉P

- Molecular Weight : 304.1 g/mol

- Solubility : Soluble in water

Biological Functions

D-fructose-6-phosphate is primarily involved in the glycolytic pathway, where it is produced from glucose-6-phosphate through the action of phosphoglucoisomerase. This compound serves as a substrate for various enzymes and participates in several biochemical reactions:

- Energy Production : As a glycolytic intermediate, it is crucial for ATP production.

- Synthesis of Amino Sugars : It is a precursor for the synthesis of amino sugars via the action of glutamine-fructose-6-phosphate amidotransferase (GFAT), which catalyzes the first committed step in hexosamine biosynthesis .

- Regulatory Role : It acts as a regulatory molecule influencing metabolic flux through the glycolytic pathway.

The biological activity of D-fructose-6-phosphate is mediated through several mechanisms:

- Enzyme Activation : It activates key enzymes involved in glycolysis and gluconeogenesis.

- Feedback Inhibition : The compound exhibits feedback inhibition on enzymes such as GFAT, which regulates its own synthesis and maintains metabolic balance .

Study 1: GFAT Activity Regulation

A study demonstrated that D-fructose-6-phosphate serves as a potent feedback inhibitor of GFAT. This regulation is crucial for maintaining cellular homeostasis during fluctuating nutrient availability. The kinetic characterization showed an IC₅₀ value indicating significant inhibition at physiological concentrations .

Study 2: Role in Muscle Metabolism

Research on post-slaughter chicken meat indicated that variations in D-fructose-6-phosphate levels correlate with muscle pH and ATP metabolite concentrations. This suggests its role in energy metabolism during muscle contraction and recovery post-mortem .

Study 3: Glycolytic Pathway Dynamics

An investigation into the dynamics of glycolytic intermediates highlighted that D-fructose-6-phosphate levels influence glucose metabolism under anaerobic conditions, emphasizing its importance in energy production during hypoxic states .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁Na₂O₉P |

| Molecular Weight | 304.1 g/mol |

| Solubility | Water-soluble |

| Key Enzyme Involved | Glutamine-fructose-6-phosphate amidotransferase (GFAT) |

| Role in Glycolysis | Glycolytic intermediate |

| Feedback Inhibition IC₅₀ | Significant at physiological levels |

Chemical Reactions Analysis

Enzymatic Isomerization in Glycolysis

D-Fructose-6-phosphate (F6P) is produced via the reversible isomerization of glucose-6-phosphate (G6P) catalyzed by phosphoglucoisomerase (PGI). This reaction maintains equilibrium between glycolysis and the pentose phosphate pathway:Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Phosphoglucoisomerase (EC 5.3.1.9) | |

| pH Optimum | 7.5–8.5 | |

| Equilibrium Ratio (G6P:F6P) | 70:30 |

This reaction is critical for directing metabolic flux toward glycolysis or biosynthetic pathways.

Role in the Pentose Phosphate Pathway

F6P participates in the oxidative branch of the pentose phosphate pathway (PPP) through the following steps:

- Conversion to Fructose-6-phosphate :

- Transketolase-Catalyzed Reactions :

F6P acts as a substrate for transketolase (TK), transferring a 2-carbon unit to ribose-5-phosphate, yielding erythrose-4-phosphate and sedoheptulose-7-phosphate .

Kinetic Data for Transketolase :

| Substrate | (s⁻¹) | (mM) | Source |

|---|---|---|---|

| D-Fructose-6P | 12.5 ± 1.2 | 0.45 ± 0.05 |

Crystallographic studies reveal that F6P binds to the active site of human transketolase (hTK) via hydrogen bonds with residues His259 and His66, stabilizing the carbanion-enamine intermediate .

Enzymatic Preparation

Industrial-scale production uses phosphoglucoisomerase immobilized on resins, achieving >95% purity .

Stability and Decomposition

F6P decomposes under acidic or alkaline conditions:

- Acidic Hydrolysis : Forms inorganic phosphate and fructose (half-life: 2.3 h at pH 3, 25°C) .

- Alkaline Degradation : Produces 5-hydroxymethylfurfural (5-HMF) and phosphate anions .

Storage Recommendations :

| Condition | Stability | Source |

|---|---|---|

| -20°C, desiccated | >12 months | |

| Room temperature | <1 week |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.